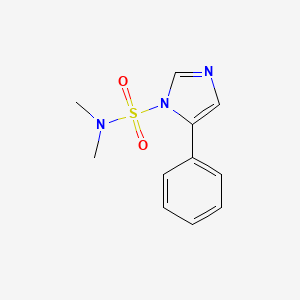![molecular formula C26H31P B8439459 ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B8439459.png)
ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane
Übersicht
Beschreibung
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl, also known as JohnPhos, is a sterically bulky biaryl phosphine ligand. It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This compound is known for its high reactivity and efficiency in forming carbon-nitrogen bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl can be synthesized through the reaction of 2-bromobiphenyl with di-tert-butylphosphine in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine ligand. The reaction is carried out in a suitable solvent, such as tetrahydrofuran or toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Phenyl-2’-(di-tert-butylphosphino)biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in cross-coupling reactions.
Major Products
Oxidation: Phosphine oxides are the major products formed.
Substitution: The major products are the coupled organic molecules, such as biaryls or arylamines.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Phenyl-2’-(di-tert-butylphosphino)biphenyl exerts its effects involves coordination to a palladium center, forming a palladium-phosphine complex. This complex facilitates the activation of organic substrates, enabling the formation of new chemical bonds. The bulky nature of the ligand provides steric protection to the palladium center, enhancing its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl is unique due to its steric bulk and electronic properties. Similar compounds include:
2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl (tBuBrettPhos): Known for its high reactivity in cross-coupling reactions.
2-(Di-tert-butylphosphino)-1,1’-biphenyl (tBuXPhos): Another bulky phosphine ligand used in similar applications.
These compounds share similar applications but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various chemical reactions .
Eigenschaften
Molekularformel |
C26H31P |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H31P/c1-25(2,3)27(26(4,5)6)24-19-13-12-18-23(24)22-17-11-10-16-21(22)20-14-8-7-9-15-20/h7-19H,1-6H3 |
InChI-Schlüssel |
OTACSHJZWXSRDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

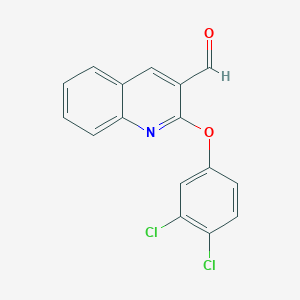


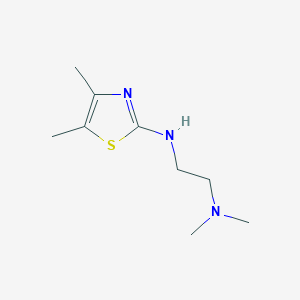

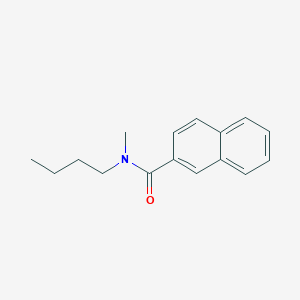
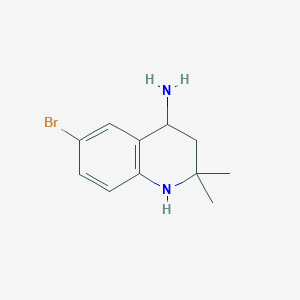

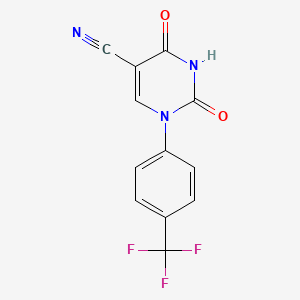

![1-[5-(3-Chlorophenyl)-2-furyl]ethan-1-ol](/img/structure/B8439480.png)
